molecular formula C19H19NO2 B14621757 3-Acetyl-1-benzyl-3-methyl-3,4-dihydroquinolin-2(1H)-one CAS No. 57958-51-7

3-Acetyl-1-benzyl-3-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B14621757
CAS No.: 57958-51-7
M. Wt: 293.4 g/mol
InChI Key: RQPBYCJSIFXNHJ-UHFFFAOYSA-N
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Description

3-Acetyl-1-benzyl-3-methyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-benzyl-3-methyl-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method might include the condensation of an appropriate benzylamine with an acetyl-substituted quinoline derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions could convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

3-Acetyl-1-benzyl-3-methyl-3,4-dihydroquinolin-2(1H)-one may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Could be investigated for its pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: May serve as a precursor for the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    2-Methylquinoline: A derivative with similar structural features.

    1-Benzyl-3-methylquinolin-2(1H)-one: A closely related compound with potential similar activities.

Uniqueness

3-Acetyl-1-benzyl-3-methyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

57958-51-7

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

3-acetyl-1-benzyl-3-methyl-4H-quinolin-2-one

InChI

InChI=1S/C19H19NO2/c1-14(21)19(2)12-16-10-6-7-11-17(16)20(18(19)22)13-15-8-4-3-5-9-15/h3-11H,12-13H2,1-2H3

InChI Key

RQPBYCJSIFXNHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CC2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C

Origin of Product

United States

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